molecular formula C9H8N2O3 B1293749 N-(4-Nitrophenyl)acrylamide CAS No. 7766-38-3

N-(4-Nitrophenyl)acrylamide

Cat. No.: B1293749
CAS No.: 7766-38-3
M. Wt: 192.17 g/mol
InChI Key: DFKKBOJXPCXEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the acrylamide moiety. This compound is known for its green crystalline structure and is insoluble in solvents such as water, alcohol, ether, and acetone, but soluble in solvents like N,N-Dimethylformamide .

Mechanism of Action

Target of Action

N-(4-Nitrophenyl)acrylamide primarily interacts with nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine), phenylalanine, histidine, and Aryl Hydrocarbon hydroxylase receptors . These targets play a crucial role in various biological processes, including DNA replication, protein synthesis, and enzymatic reactions.

Mode of Action

The interaction of this compound with its targets involves the formation of chemically bonded adducts, which are important in causing cancer . The compound’s nitro group can freely rotate around the single bond attached to the phenyl ring, forming new molecules . This rotation potential is crucial for understanding the structure, interaction, and reactivity of organic molecules .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of nucleic acids and amino acids . The compound’s interaction with these pathways can lead to changes in cellular processes, including DNA replication, protein synthesis, and enzymatic reactions .

Pharmacokinetics

The compound’s interaction with nucleic acids and amino acids suggests that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through normal physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action include changes in DNA structure, protein synthesis, and enzymatic activity . In vitro cytotoxicity studies have shown that this compound has a half maximal inhibitory concentration value of 1 mM in HeLa cells . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

N-(4-Nitrophenyl)acrylamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleic acid bases such as adenine, thymine, cytosine, uracil, and guanine, as well as amino acids like phenylalanine and histidine

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxicity on HeLa cell lines, with a half-maximal inhibitory concentration (IC50) value of 1 mM . This indicates its potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with nucleic acid bases and amino acids suggests its role in modulating biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These factors determine the compound’s effectiveness in targeting specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Nitrophenyl)acrylamide can be synthesized through various methods. One common method involves the reaction of 4-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Nitrophenyl)acrylamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)acrylamide
  • N-(4-Methylphenyl)acrylamide
  • N-(4-Methoxyphenyl)acrylamide

Uniqueness

N-(4-Nitrophenyl)acrylamide is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other substituted acrylamides. This uniqueness makes it valuable in specific applications, such as studying enzyme inhibition and developing functional polymers .

Properties

IUPAC Name

N-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKKBOJXPCXEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228304
Record name N-(4-Nitrophenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-38-3
Record name N-(4-Nitrophenyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Nitrophenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrophenyl)acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Nitroaniline (0.4 g, 2.9 mmol) was dissolved in CH2Cl2 (15 ml). To this solution was added EDC (1.67 g, 8.7 mmol), HOBT (1.17 g, 8.7 mmol), DIEA (2.5 ml, 14.5 mmol) and acrylic acid (0.79 ml, 11.6 mmol). The reaction mixture was kept at RT for 4.5 h. The reaction mixture was diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO41 filtered, and evaporated in vacuo. The residue was purified by column chromatography using 2:1 EtOAc/hexanes as the solvent to give N-(4-nitrophenyl)-acrylamide.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
1.17 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-Nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-Nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-Nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-Nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(4-Nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.